molecular formula C26H30Br2N4O2 B10900789 2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B10900789
M. Wt: 590.3 g/mol
InChI Key: SJOPQPQGYQCMAE-VFLNYLIXSA-N
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Description

2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound features a phenoxy group substituted with dibromo and tetramethylbutyl groups, along with an acetohydrazide moiety linked to a pyrazole ring. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-(1,1,3,3-tetramethylbutyl)phenol to introduce the dibromo groups.

    Coupling with Acetohydrazide: The brominated phenol is then reacted with acetohydrazide under specific conditions to form the hydrazide linkage.

    Addition of the Pyrazole Ring: Finally, the pyrazole ring is introduced through a condensation reaction with the hydrazide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyrazole moieties.

    Reduction: Reduction reactions could target the hydrazide linkage or the phenoxy group.

    Substitution: Halogen substitution reactions are possible due to the presence of bromine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology and Medicine

In biological and medical research, the compound might be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE: Lacks the pyrazole ring.

    2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINE: Similar structure but with a hydrazine group instead of acetohydrazide.

Uniqueness

The presence of both the dibromo-tetramethylbutyl-phenoxy group and the pyrazole-acetohydrazide moiety makes this compound unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H30Br2N4O2

Molecular Weight

590.3 g/mol

IUPAC Name

2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C26H30Br2N4O2/c1-25(2,3)16-26(4,5)19-11-20(27)24(21(28)12-19)34-15-22(33)31-29-13-18-14-30-32-23(18)17-9-7-6-8-10-17/h6-14H,15-16H2,1-5H3,(H,30,32)(H,31,33)/b29-13+

InChI Key

SJOPQPQGYQCMAE-VFLNYLIXSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)Br

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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